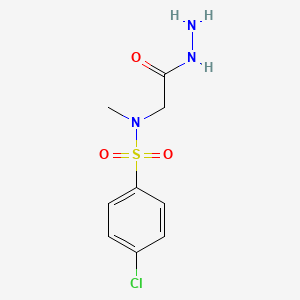

N-(3-chlorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

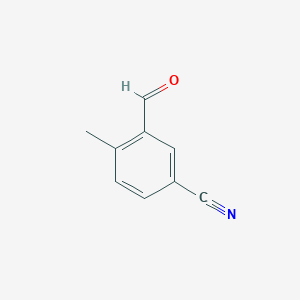

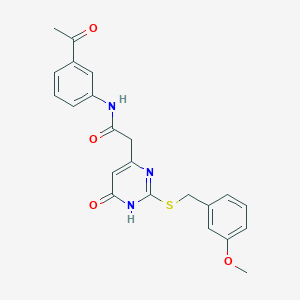

N-(3-chlorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide, commonly referred to as CNT-1, is an organic compound that has recently been studied for its potential applications in scientific research. CNT-1 is a nitrogen-containing heterocyclic aromatic compound that is composed of a benzene ring, a nitro group, and a triazole ring. CNT-1 has been found to possess a variety of biological and pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory activities. In addition, CNT-1 has been found to have potential applications in drug discovery and development, as well as in the treatment of various diseases.

Aplicaciones Científicas De Investigación

- Notably, compounds 7d, 7e, 10a, and 10d exhibited promising cytotoxic activity, with IC50 values lower than 12 μM against the Hela cell line .

Anticancer Activity

Branching-Promotive Activity

Mecanismo De Acción

Target of Action

The primary target of N-(3-chlorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide is the Strigolactone (SL) biosynthesis pathway . SLs are plant hormones that play a crucial role in regulating plant architecture, including shoot branching .

Mode of Action

This compound interacts with its targets by inhibiting the biosynthesis of 4-deoxyorobanchol (4DO) , a specific type of SL . This inhibition leads to an increase in shoot branching and elongation of the taproot .

Biochemical Pathways

The affected biochemical pathway is the SL biosynthesis pathway . SL biosynthesis starts with the isomerization of all-trans-β-carotene into 9-cis-β-carotene, followed by a series of cleavage and rearrangement reactions to produce Carlactone (CL), the core precursor in SL biosynthesis . The inhibition of 4DO biosynthesis by the compound disrupts this pathway, leading to changes in plant growth patterns .

Result of Action

The molecular and cellular effects of the compound’s action include an increase in shoot branching and elongation of the taproot in plants . At the genetic level, the compound upregulates the gene expression of AtMAX3 and AtMAX4, which are involved in the SL biosynthesis pathway .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. It’s important to note that the efficacy of similar compounds can be influenced by factors such as pH, temperature, and the presence of other chemicals .

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-3-nitro-4-(1,2,4-triazol-1-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN5O3/c16-11-2-1-3-12(7-11)19-15(22)10-4-5-13(14(6-10)21(23)24)20-9-17-8-18-20/h1-9H,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOHOYYOKGZTHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=C(C=C2)N3C=NC=N3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(2,4-dichlorophenyl)carbamate](/img/structure/B2359210.png)

![8-((3-Chlorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2359221.png)

![(4-(3-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2359226.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2359227.png)